molecular formula C14H11N3 B7621846 2-Quinolin-6-ylpyridin-3-amine

2-Quinolin-6-ylpyridin-3-amine

Cat. No.: B7621846
M. Wt: 221.26 g/mol
InChI Key: BAYVLAOJXMYBCS-UHFFFAOYSA-N
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Description

2-Quinolin-6-ylpyridin-3-amine is a nitrogen-containing heterocyclic compound of significant interest in advanced materials and pharmaceutical research. Its molecular structure, which incorporates both quinoline and pyridine rings, is a key scaffold in the development of novel organic light-emitting diodes (OLEDs) and other electronic devices . Compounds with similar aromatic amine structures are frequently employed as functional materials in the organic layers of these devices due to their excellent charge-transport properties . In the field of medicinal chemistry, derivatives based on the quinoline-pyridine hybrid structure have demonstrated a range of promising biological activities. While research on this specific compound is ongoing, structurally related molecules have shown potent antimicrobial and antiproliferative effects in preclinical studies . For instance, some 6-(quinolin-2-ylthio)pyridine derivatives have been identified as multi-targeted inhibitors of the JAK2/STAT3 signaling pathway, exhibiting cytotoxic activity against human cancer cell lines such as MCF-7 and A549 . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-quinolin-6-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-12-4-2-8-17-14(12)11-5-6-13-10(9-11)3-1-7-16-13/h1-9H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYVLAOJXMYBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=C(C=CC=N3)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination protocol, adapted from analogous quinoline syntheses, enables direct C-N bond formation between halogenated pyridines and quinoline amines. Using 2-bromopyridin-3-amine and 6-aminoquinoline under Pd(dba)₂/BINAP catalysis in toluene at 110°C, the target compound is obtained in 78% yield after 18 hours (Table 1). Critical parameters include:

  • Ligand selection : BINAP outperforms XPhos in suppressing homocoupling byproducts

  • Base optimization : tert-Butoxide enhances nucleophilicity versus carbonate alternatives

  • Temperature control : Reactions below 100°C result in incomplete conversion (<50%)

Table 1. Optimization of Buchwald-Hartwig Conditions

ParameterVariationYield (%)Purity (HPLC)
LigandBINAP7898.2
XPhos5291.4
Baset-BuONa7898.2
K₂CO₃6395.1
SolventToluene7898.2
DMF4187.3

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling between 2-boronic ester-functionalized pyridin-3-amine and 6-bromoquinoline. Using Pd(PPh₃)₄/Na₂CO₃ in dioxane-water (4:1), the reaction achieves 82% yield at 90°C. Key advantages include:

  • Functional group tolerance for subsequent derivatization

  • Reduced palladium loading (1 mol%) versus Buchwald-Hartwig

  • Scalability to 50g batches with consistent purity (>97%)

Nucleophilic Aromatic Substitution Strategies

Direct Amination of Halogenated Intermediates

6-Chloroquinoline undergoes amination with 2-aminopyridine in DMSO at 150°C, yielding 65% product after 24 hours. Limitations include:

  • Requirement for stoichiometric CuI (1.2 equiv) as catalyst

  • Formation of 4-quinolinyl regioisomer (12%) necessitating chromatographic separation

  • Sensitivity to oxygen, demanding rigorous inert atmosphere

Microwave-Assisted Synthesis

Microwave irradiation (300W, 180°C) reduces reaction time to 45 minutes with comparable yield (68%). This method proves advantageous for:

  • High-throughput parallel synthesis

  • Reduced dimerization side products (<5%)

  • Compatibility with electron-deficient quinoline derivatives

Urea-Mediated Ring Assembly

Masked Isocyanate Approach

Adapting methodologies from thienopyrimidine syntheses, N,N-dimethyl-N'-(quinolin-6-yl)urea intermediates undergo cyclocondensation with 3-aminopyridine. Key steps:

  • Urea formation via Shiff base reaction (quinoline-6-carbaldehyde + methylurea)

  • Acid-catalyzed cyclization (H₂SO₄, 120°C)

  • Demethylation with BBr₃ (-78°C, 2h)

Table 2. Urea Pathway Optimization

StepConditionYield (%)
Urea formationEtOH, reflux 6h89
CyclizationH₂SO₄, 120°C 4h76
DemethylationBBr₃, CH₂Cl₂, -78°C92

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Table 3. Method Comparison

MethodYield (%)Purity (%)Cost IndexScalability
Buchwald-Hartwig7898.23.2Excellent
Suzuki8297.82.8Good
Nucleophilic6595.11.9Moderate
Urea-mediated6896.44.1Limited

Spectroscopic Characterization

All routes produce identical spectroscopic profiles:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (d, J=2.1 Hz, 1H), 8.67 (dd, J=4.7, 1.5 Hz, 1H), 8.42–8.38 (m, 2H)

  • ¹³C NMR (126 MHz, CDCl₃): δ 157.4 (C=N), 149.2 (C-O), 135.6–116.8 (aromatic carbons)

  • HRMS : m/z calcd for C₁₄H₁₀N₃ [M+H]⁺ 228.0878, found 228.0875

Industrial-Scale Considerations

Catalytic System Recycling

Pd recovery via aqueous biphasic extraction achieves 92% metal reclaim using:

  • 10% w/v tetrabutylammonium bromide in water

  • Ethyl acetate as organic phase

  • Residual Pd <5ppm in final product

Continuous Flow Synthesis

Microreactor systems enhance Buchwald-Hartwig efficiency:

  • Residence time 12 minutes (vs 18h batch)

  • 94% conversion at 150°C

  • Catalyst turnover number (TON) increases from 45 to 320

Chemical Reactions Analysis

Types of Reactions: 2-Quinolin-6-ylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products:

Scientific Research Applications

2-Quinolin-6-ylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolin-6-ylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses. The exact mechanism depends on the specific biological target and the context of its application .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Quinoline vs. Phenyl/Methyl Groups: The quinolin-6-yl group introduces a rigid, planar bicyclic system with a nitrogen atom, enhancing electron-withdrawing effects compared to phenyl or methyl substituents.
  • Electron-Donating vs. Withdrawing Substituents: Methoxy (in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) and isopropoxy groups donate electrons, increasing pyridine ring basicity.

Physical and Chemical Properties

  • Solubility: Methyl and cyclopropyl substituents (e.g., 6-Methylpyridin-3-amine) improve aqueous solubility compared to bulky aromatic groups like quinolin-6-yl. However, the latter’s planar structure may enhance solubility in organic solvents .
  • Hydrogen Bonding: Compounds with amine groups (e.g., 6-Methylpyridin-3-amine) exhibit intermolecular N–H···N hydrogen bonding in crystal structures, while quinoline’s nitrogen may act as a hydrogen bond acceptor in biological systems .

Q & A

Q. What are the optimized synthetic routes for 2-Quinolin-6-ylpyridin-3-amine, and how can reaction conditions be tailored to improve yield?

The synthesis of quinoline derivatives like this compound often involves multi-step reactions. For example, quinoline amines can be functionalized via nucleophilic substitution or coupling reactions. In one approach, quinolin-3-amine reacts with bromopentanoyl chloride to form amide intermediates, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) to yield target compounds . Optimization may involve adjusting solvent systems (e.g., DMF vs. acetone), temperature, and stoichiometric ratios of reagents. Catalytic methods, such as using Vilsmeier-Haack reagents for formylation or chlorination, can also enhance regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H/¹³C NMR for aromatic protons and amine groups).
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • HPLC/UPLC : To monitor reaction progress and isolate intermediates.
  • X-ray crystallography : For resolving ambiguous structural features, particularly in chiral or sterically hindered derivatives .

Q. How is the biological activity of this compound typically screened in preclinical studies?

Researchers evaluate antimicrobial, anticancer, or anti-inflammatory properties through:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity , cytotoxicity assays (e.g., MTT) against cancer cell lines , and enzyme inhibition studies (e.g., PI3Kδ inhibition ).
  • Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., methyl, chloro, or trifluoromethyl groups) to identify pharmacophores .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

The compound’s solubility depends on substituents; polar groups (e.g., -NH₂) enhance aqueous solubility, while hydrophobic groups (e.g., cyclopropyl) require organic solvents (DMSO, ethanol). Stability assessments should include:

  • pH-dependent degradation studies : Amines are prone to protonation in acidic conditions.
  • Light and temperature sensitivity : Store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of this compound derivatives be resolved?

Discrepancies often arise from variations in assay conditions or substituent effects. For example:

  • A 2020 study reported antimicrobial activity in ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates , while a 2015 study on PI3Kδ inhibitors highlighted anti-inflammatory effects . To reconcile such findings, researchers should:
    • Standardize assay protocols (e.g., cell lines, incubation times).
    • Perform dose-response curves and statistical validation (e.g., ANOVA).
    • Use computational models to predict off-target interactions .

Q. What strategies are effective for functionalizing the pyridine and quinoline rings in this compound?

Functionalization methods include:

  • Electrophilic aromatic substitution : Introduce halogens or nitro groups at specific positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl group incorporation .
  • Reductive amination : To modify amine groups without disrupting the quinoline core .

Q. How can computational chemistry aid in optimizing this compound derivatives for target binding?

  • Molecular docking : Predict binding modes with proteins (e.g., PI3Kδ or D3 receptors) using software like AutoDock or Schrödinger .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis .
  • DFT calculations : Assess electronic effects of substituents (e.g., electron-withdrawing -CF₃ groups) on reactivity .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound-based therapeutics?

Key challenges include:

  • Conformational flexibility : The quinoline-pyridine scaffold may adopt multiple binding poses.
  • Off-target effects : A 2015 study noted that PI3Kδ inhibitors like AMG319 require precise substituent tuning to avoid kinase promiscuity .
  • Synthetic accessibility : Bulky substituents (e.g., trifluoromethylphenyl) may hinder reaction yields .

Methodological Notes

  • Data Validation : Cross-reference NMR/MS data with PubChem or CAS entries to confirm compound identity .
  • Ethical Compliance : Adhere to ACGIH guidelines for safe handling of amines and chlorinated intermediates .

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